

Tributyltin benzoate CAS number and properties

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Compound of Interest

Compound Name: Tributyltin benzoate

Cat. No.: B1317476

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Tributyltin Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin benzoate (TBTB) is an organotin compound belonging to the tributyltin (TBT) family. Historically, it has been utilized primarily as a biocide, particularly in antifouling paints for marine vessels, to prevent the growth of aquatic organisms on ship hulls.[1][2] It also sees application as a fungicide, disinfectant, and preservative in various industrial materials.[3] Despite its efficacy, the use of TBTB and other organotin compounds has been severely restricted due to their extreme toxicity to non-target marine life and their role as endocrine-disrupting chemicals.[1][4] This guide provides a comprehensive overview of the chemical and physical properties, toxicological profile, mechanism of action, and analytical methodologies for **Tributyltin benzoate**.

Chemical and Physical Properties

Tributyltin benzoate is a clear liquid under standard conditions.[3] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	4342-36-3	[5]
Molecular Formula	C ₁₉ H ₃₂ O ₂ Sn	[5]
Molecular Weight	411.17 g/mol	[3][6][7]
IUPAC Name	Tributylstannyl benzoate	[5]
Synonyms	TBTB, Tri-n-butyltin benzoate, Benzoyloxytributylstannane	[5]
Appearance	Clear liquid	[3]
Melting Point	16-18 °C	[1]
Boiling Point	166-168 °C at 1 mmHg	[1]
Density	1.193 g/mL at 25 °C	[1][8][9]
Refractive Index	n _{20/D} 1.5182	[1][8][9]
Vapor Pressure	0.0000015 mmHg	[3]
Water Solubility	Low	[2][4]
Solubility in Organic Solvents	Soluble in many organic solvents	[7]

Toxicological Profile

Tributyltin benzoate exhibits significant toxicity through various routes of exposure. It is classified as toxic if swallowed or in contact with skin and causes skin and eye irritation.[3] Prolonged or repeated exposure can cause damage to organs.[3]

Toxicity Metric	Species	Route of Exposure	Value	Reference(s)
LD ₅₀	Rat	Oral	115 mg/kg	[10]
LD ₅₀	Rat	Dermal	> 2000 mg/kg	[10]
LC ₅₀ (4-hour)	Rat	Inhalation (aerosol of TBTO)	77 mg/m ³ (total particles)	[6][11]
Aquatic Toxicity (96-hour LC ₅₀)	Freshwater Fish	Water	2.6 - 13 µg/L	[12]
Chronic Toxicity (LOEC)	Fathead Minnow	Water	0.08 µg/L (growth effects)	[12]

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for tributyltin compounds, including **Tributyltin benzoate**, is the disruption of endocrine function. TBTs are potent endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways even at very low concentrations.[4][13][14]

One of the key molecular initiating events is the interaction of TBT with nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPAR γ). [13][14] TBT can bind to these receptors and their heterodimers, leading to the dysregulation of gene expression involved in various physiological processes, including reproduction, development, and metabolism.[13][14]

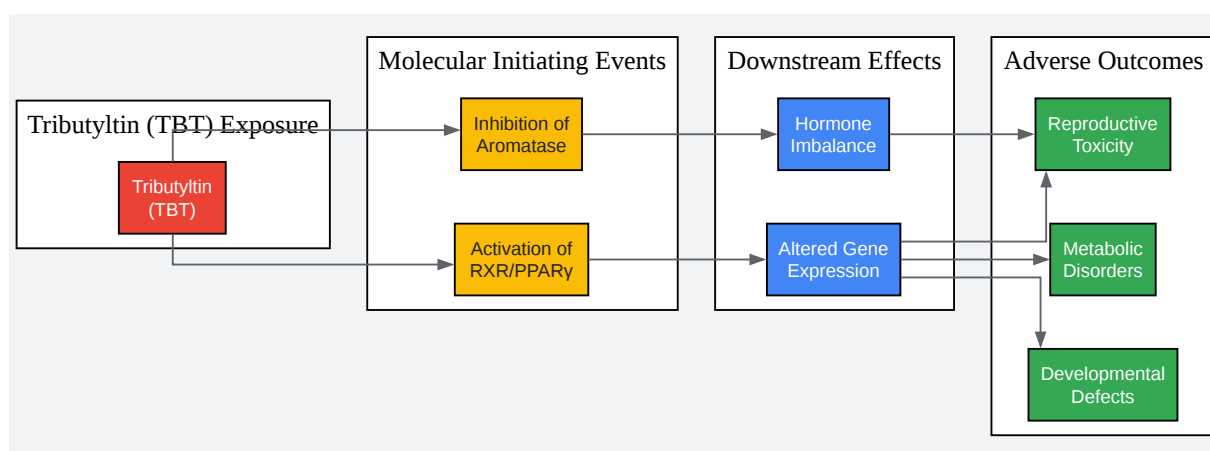
In some species, TBT has been shown to inhibit the enzyme cytochrome P450 aromatase, which is responsible for converting androgens to estrogens.[4] This inhibition can lead to an accumulation of androgens, resulting in the masculinization of females, a phenomenon known as imposex, which has been widely observed in marine snails.[4]

Furthermore, TBT can affect other signaling pathways, including:

- **Estrogen Receptor (ER) Signaling:** TBT can bind to both ER α and ER β , leading to a disruption of estrogenic action.[15]

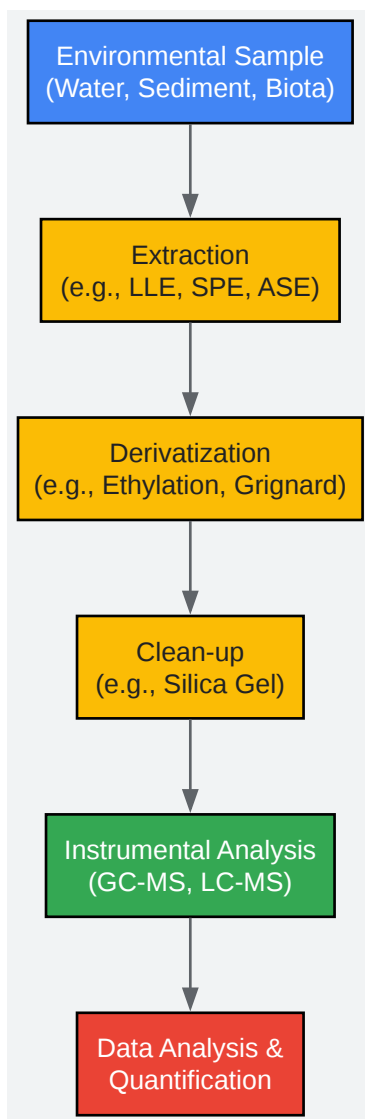
- Wnt and TGF- β /Smad Signaling: TBT has been shown to affect these pathways, which can lead to uterine disorders.[15]
- Kisspeptin/Leptin Signaling: TBT can disrupt the hypothalamic-pituitary-gonadal (HPG) axis by interfering with kisspeptin and leptin signaling, leading to reproductive abnormalities.[16]

Below are diagrams illustrating the endocrine disruption pathway and a simplified workflow for analyzing TBT in environmental samples.



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Caption: Endocrine Disruption Pathway of Tributyltin (TBT).



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